N1-Cyclohexyl Substitution Increases Lipophilicity by >100-Fold Over the Unsubstituted Parent Hydantoin-5-Propionic Acid
The N1-cyclohexyl group of 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid raises the computed partition coefficient (clogP) to 0.68, compared with a logP of −1.2 (ChemAxon) to −1.4 (ALOGPS) for the N1-unsubstituted parent hydantoin-5-propionic acid (CAS 5624-26-0) [1][2]. This ΔlogP of ≥1.88 log units represents >75-fold higher octanol/water partitioning, translating to substantially improved predicted passive membrane permeability [3]. The topological polar surface area (TPSA) remains moderate at 80.57 Ų, preserving hydrogen-bond capacity while enhancing lipophilic character [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | clogP 0.68 |
| Comparator Or Baseline | Hydantoin-5-propionic acid (CAS 5624-26-0): logP −1.2 (ChemAxon), −1.4 (ALOGPS) |
| Quantified Difference | ΔlogP ≥ 1.88 log units (~76-fold higher octanol/water partitioning) |
| Conditions | Computed using ChemAxon/clogP algorithm; comparator values from FooDB and ContaminantDB |
Why This Matters
For procurement decisions in aldose reductase inhibitor programs, higher lipophilicity directly correlates with improved cell permeability and blood–nerve barrier penetration, a critical limitation of first-generation carboxylic acid ARIs.
- [1] Sildrug IBB Waw. EOS3666: computed properties for 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. clogP 0.68, TPSA 80.57 Ų. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS3666/ (accessed 2026-05-07). View Source
- [2] FooDB. Hydantoin-5-propionic acid (FDB022493): logP −1.4 (ALOGPS), −1.2 (ChemAxon). Available at: https://foodb.ca/compounds/FDB022493 (accessed 2026-05-07). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Contextual reference for logP–permeability relationship. View Source
